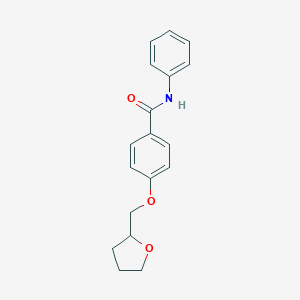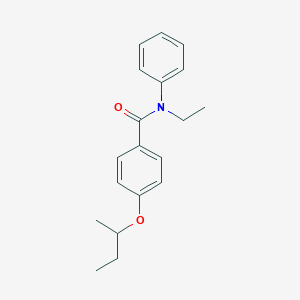
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as PFB-TFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and has a unique chemical structure that makes it suitable for various research purposes.
Mécanisme D'action
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, such as heat, protons, and capsaicin. By binding to the TRPV1 receptor, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide prevents the activation of the channel, thereby blocking the influx of ions and reducing the sensation of pain.
Biochemical and Physiological Effects:
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have various biochemical and physiological effects, primarily related to its role as a TRPV1 antagonist. It has been shown to reduce pain perception in animal models, indicating its potential as a therapeutic agent for pain management. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its potency as a TRPV1 antagonist. This allows for the precise modulation of the TRPV1 receptor, which can be useful in studying its role in various physiological processes. However, one limitation of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research. One potential application is in the development of new pain management therapies, as N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promise as a TRPV1 antagonist. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide could be used to study the role of TRPV1 receptors in various disease states, such as chronic pain and inflammation. Further research is needed to fully understand the potential applications of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of N-phenyl-4-bromobenzamide with tetrahydro-2-furanmethanol in the presence of a base. This reaction results in the formation of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, which can be purified through various methods, such as column chromatography.
Applications De Recherche Scientifique
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used in various scientific research applications, primarily in the field of neuroscience. It has been shown to act as a potent antagonist of the TRPV1 receptor, which is involved in pain perception. N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used to study the role of TRPV1 receptors in various physiological processes, such as thermoregulation, nociception, and inflammation.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-(oxolan-2-ylmethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c20-18(19-15-5-2-1-3-6-15)14-8-10-16(11-9-14)22-13-17-7-4-12-21-17/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20) |
Clé InChI |
NEFOWIYNGACQBP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)


![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)